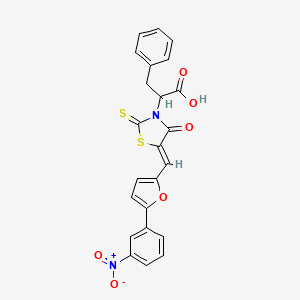

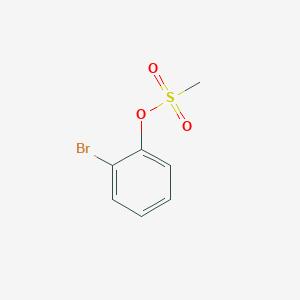

(Z)-2-(5-((5-(3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a complex organic molecule that contains several functional groups, including a furan ring, a thiazolidine ring, a nitro group, and a carboxylic acid group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions.

Synthesis Analysis

Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis. However, based on its structure, it’s likely that its synthesis would involve several steps, including the formation of the furan and thiazolidine rings, the introduction of the nitro group, and the formation of the carboxylic acid group.Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The furan ring and the thiazolidine ring are both five-membered rings, which can contribute to the stability of the molecule. The nitro group is a strong electron-withdrawing group, which can affect the reactivity of the molecule.Chemical Reactions Analysis

Again, without specific information, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo. However, the presence of the nitro group, the carboxylic acid group, and the furan ring suggest that it could participate in a variety of reactions, including nucleophilic substitution reactions, condensation reactions, and possibly even cycloaddition reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and the functional groups it contains. For example, the presence of the carboxylic acid group suggests that it would be acidic, and the nitro group could make it somewhat polar.Wissenschaftliche Forschungsanwendungen

Anticancer and Antiangiogenic Properties

Several studies have synthesized derivatives of thiazolidinone compounds, including those with furan moieties, to explore their anticancer effects. These compounds exhibit moderate to strong antiproliferative activity in a cell cycle stage-dependent and dose-dependent manner in different human leukemia cell lines. The presence of electron-donating groups on the thiazolidinone moiety enhances their anticancer properties. Specific derivatives have demonstrated potent anticancer activity, suggesting their potential as candidates for anticancer therapy. Moreover, these derivatives have shown to inhibit tumor growth and tumor-induced angiogenesis in mouse models, highlighting their ability to suppress tumor angiogenesis and tumor cell proliferation (Chandrappa et al., 2009) (Chandrappa et al., 2010).

Antimicrobial Activities

Compounds derived from the mentioned chemical structure have also been evaluated for their antimicrobial activities. New carboxylic acids and organotin(IV) carboxylates derived from Schiff bases have been synthesized and screened against a variety of fungi and bacteria. Some complexes exhibited higher biocide activity compared to control drugs, indicating their potential as antimicrobial agents. The lipophilic nature of these compounds, especially those containing butyl groups, enhances their ability to cross microbe cell membranes, suggesting a mechanism of action for their antimicrobial properties (Dias et al., 2015).

Analgesic Agents

Research into thiazolidinone derivatives has also extended to the development of analgesic agents. Specific compounds have been synthesized and evaluated for their analgesic activity in animal models. One compound, in particular, combined potent analgesic activity with low gastric irritancy, indicating its potential as a safer analgesic option (Boyle et al., 1986).

Photophysical Properties

The synthesis of novel d-π-A type chromophores related to the mentioned chemical structure has been explored, focusing on their photophysical properties and the effect of structural manipulations. These studies contribute to understanding intramolecular charge transfer characteristics, which are essential for applications in materials science and photodynamic therapy (Jachak et al., 2021).

Safety And Hazards

Without specific information, it’s difficult to provide a detailed analysis of the safety and hazards associated with this compound. However, as with any chemical, appropriate safety precautions should be taken when handling it.

Zukünftige Richtungen

The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promise in preliminary studies, further research could be conducted to optimize its synthesis, study its reactivity, or investigate its potential applications.

Eigenschaften

IUPAC Name |

2-[(5Z)-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N2O6S2/c26-21-20(13-17-9-10-19(31-17)15-7-4-8-16(12-15)25(29)30)33-23(32)24(21)18(22(27)28)11-14-5-2-1-3-6-14/h1-10,12-13,18H,11H2,(H,27,28)/b20-13- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZIYOTQDTWFMTF-MOSHPQCFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])SC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])/SC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N2O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-(5-((5-(3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-([1,1'-biphenyl]-4-yl)-N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2404352.png)

![2-({4-[(4-Fluorobenzyl)oxy]phenyl}methylene)malononitrile](/img/structure/B2404353.png)

![3-Fluoro-4-[4-(prop-2-yn-1-yl)piperazin-1-yl]benzonitrile](/img/structure/B2404360.png)

![2-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2404362.png)

![N-methyl-2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2404363.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2404364.png)

![2-[(4-Bromophenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2404366.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone](/img/structure/B2404368.png)

![Ethyl 1-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl)piperidine-4-carboxylate](/img/structure/B2404369.png)

![3-benzyl-1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-3-ylmethyl)thiourea](/img/structure/B2404371.png)